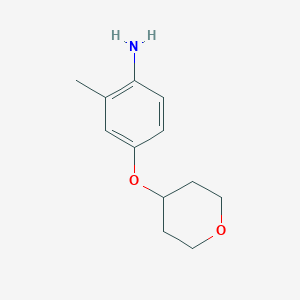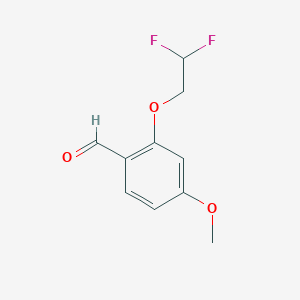
5-(Methylsulfonyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Methylsulfonyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)aniline is an organic compound that features a sulfonyl group, a tetrahydropyran ring, and an aniline moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methylsulfonyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)aniline typically involves multiple steps:
Formation of the Tetrahydropyran Ring: This can be achieved through the acid-catalyzed cyclization of a suitable precursor.
Introduction of the Methylsulfonyl Group: This step often involves the reaction of an intermediate with methylsulfonyl chloride in the presence of a base such as triethylamine.
Coupling with Aniline: The final step involves the coupling of the intermediate with aniline under suitable conditions, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors to improve reaction efficiency and scalability.
化学反応の分析
Types of Reactions
5-(Methylsulfonyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)aniline can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: Conditions often involve the use of Lewis acids or bases to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amines.
科学的研究の応用
5-(Methylsulfonyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural properties.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of 5-(Methylsulfonyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)aniline involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the tetrahydropyran ring can enhance binding affinity through hydrophobic interactions.
類似化合物との比較
Similar Compounds
5-(Methylsulfonyl)-2-methoxyaniline: Similar structure but with a methoxy group instead of the tetrahydropyran ring.
5-(Methylsulfonyl)-2-ethoxyaniline: Features an ethoxy group in place of the tetrahydropyran ring.
Uniqueness
The presence of the tetrahydropyran ring in 5-(Methylsulfonyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)aniline distinguishes it from similar compounds, potentially offering unique binding properties and reactivity.
特性
IUPAC Name |
5-methylsulfonyl-2-(oxan-4-yloxy)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4S/c1-18(14,15)10-2-3-12(11(13)8-10)17-9-4-6-16-7-5-9/h2-3,8-9H,4-7,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFAVOYSORPNTPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)OC2CCOCC2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Methyl-2-[(thiolan-3-yl)amino]pentan-1-ol](/img/structure/B7875002.png)
![Ethyl 2-[(2-chloropropanoyl)amino]benzoate](/img/structure/B7875011.png)
![(S)-2-Amino-N-[1-(4-fluoro-phenyl)-ethyl]-propionamide](/img/structure/B7875014.png)
![(S)-2-Amino-N-[1-(4-fluoro-phenyl)-ethyl]-3-methyl-butyramide](/img/structure/B7875015.png)
![(S)-2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethyl)-propionamide](/img/structure/B7875023.png)
![(S)-2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-3,N-dimethyl-butyramide](/img/structure/B7875035.png)
![[4-(2-Methoxyethoxy)pyridin-2-yl]methanol](/img/structure/B7875052.png)

![Butyl[(oxan-4-yl)methyl]amine](/img/structure/B7875060.png)

![(Cyclopropylmethyl)[(oxan-4-yl)methyl]amine](/img/structure/B7875068.png)


